molecular formula C19H21NO4 B1254942 2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one

2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one

Cat. No. B1254942
M. Wt: 327.4 g/mol
InChI Key: AUDDBHVKKYSXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one is a natural product found in Erythrina arborescens, Erythrina lysistemon, and Erythrina latissima with data available.

Scientific Research Applications

Synthesis and Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines, including compounds structurally related to 2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one, have been synthesized and tested for antitumor activity. Notably, some derivatives demonstrated significant cell proliferation inhibition in leukemia and mammary tumor cells at specific concentrations (Ambros, Angerer, & Wiegrebe, 1988).

Binding Affinity and Agonist/Antagonist Potency

Compounds derived from structures similar to 2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one have been prepared to investigate melatonin receptor binding sites. Their affinity and agonist/antagonist potency were evaluated using radioligand binding assays and functional assays, indicating potential applications in neuropharmacology (Faust et al., 2000).

Tubulin Polymerization Inhibition

Research has explored the structural elements required for the inhibition of tubulin polymerization by 2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one related compounds. This inhibition is a significant mode of action for certain cytostatics, and the study suggests potential applications in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Synthesis and Stereospecific Activity

Other studies have focused on the synthesis of derivatives with the indoloisoquinoline structure, examining their stereospecific cytostatic activity. This includes investigating their interaction with the estrogen receptor and effects on breast cancer cells, providing insights into potential therapeutic applications (Polossek, Ambros, von Angerer, Brandl, Mannschreck, & von Angerer, 1992).

properties

IUPAC Name

2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDDBHVKKYSXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Erysotramidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Reactant of Route 2
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Reactant of Route 3
Reactant of Route 3
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Reactant of Route 4
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Reactant of Route 5
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Reactant of Route 6
2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one

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